molecular formula C25H27N3O3 B2879899 1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1775460-17-7

1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2879899
CAS No.: 1775460-17-7
M. Wt: 417.509
InChI Key: DNIIKHSPAMKJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a cyclopropyl group, a piperidine ring, and an oxadiazole moiety, making it an interesting subject for research in chemistry and pharmacology.

Preparation Methods

The synthesis of 1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine involves multiple steps, typically starting with the preparation of the cyclopropyl and oxadiazole intermediates. The cyclopropyl group can be synthesized through a cyclopropanation reaction, while the oxadiazole ring is often formed via a cyclization reaction involving hydrazides and carboxylic acids. The final step involves coupling these intermediates with a piperidine derivative under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in an appropriate solvent .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it could interact with proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-[1-(4-methoxyphenyl)cyclopropanecarbonyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine include:

  • 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
  • 1-{[1-(4-Methoxyphenyl)cyclopropyl]carbonyl}-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

These compounds share similar structural features but differ in the nature of the heterocyclic ring. The unique combination of the cyclopropyl, piperidine, and oxadiazole moieties in this compound makes it distinct and potentially more versatile in its applications .

Properties

IUPAC Name

[1-(4-methoxyphenyl)cyclopropyl]-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-30-21-9-7-20(8-10-21)25(13-14-25)24(29)28-15-11-18(12-16-28)17-22-26-23(27-31-22)19-5-3-2-4-6-19/h2-10,18H,11-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIIKHSPAMKJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)CC4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.